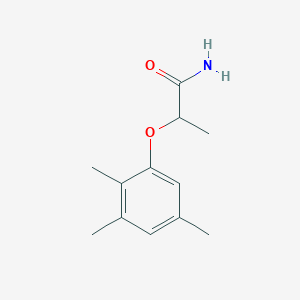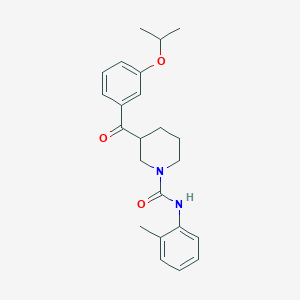![molecular formula C19H28N2O2 B6046013 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-109 is a derivative of a naturally occurring compound called gamma-hydroxybutyrate (GHB), which has been used clinically for the treatment of narcolepsy and alcohol withdrawal syndrome. CPP-109 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.
作用机制
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone works by inhibiting the enzyme gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB in the brain. By inhibiting GHB-DH, 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone increases the levels of GHB in the brain, which has been shown to have a therapeutic effect on various neurological disorders.
Biochemical and physiological effects:
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects, including increasing the levels of GHB in the brain, reducing drug-seeking behavior, and improving cognitive function. 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has also been shown to have a positive effect on mood and anxiety, making it a promising candidate for the treatment of depression and anxiety disorders.
实验室实验的优点和局限性
One of the major advantages of using 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of addiction and other neurological disorders. However, one of the major limitations of using 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone in lab experiments is its potential for off-target effects, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone, including the development of more potent and selective inhibitors of GHB-DH, the investigation of the potential therapeutic applications of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone in other neurological disorders, and the development of new delivery methods for 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone to improve its efficacy and reduce its potential for off-target effects. Additionally, further research is needed to better understand the mechanism of action of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone and its potential for long-term use in humans.
合成方法
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone is synthesized from gamma-butyrolactone, a precursor of GHB, using a multi-step process that involves several chemical reactions. The synthesis of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone involves the conversion of gamma-butyrolactone to gamma-hydroxybutyric acid (GHB) by alkaline hydrolysis, followed by the conversion of GHB to 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone using a series of chemical reactions.
科学研究应用
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia. 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.
属性
IUPAC Name |
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18-19(23,15-20-17-9-4-5-10-17)12-6-13-21(18)14-11-16-7-2-1-3-8-16/h1-3,7-8,17,20,23H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGSGCESJWYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2(CCCN(C2=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
![6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)

![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)